molecular formula C13H16N2O3 B2563645 N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide CAS No. 1089531-54-3

N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide

Cat. No.: B2563645
CAS No.: 1089531-54-3
M. Wt: 248.282
InChI Key: IEYQGLMBGGDDCL-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a carbonyl compound under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Propanamide Group: The benzoxazine intermediate is then reacted with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine to introduce the propanamide group.

    N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using dimethyl sulfate or a similar methylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, converting it to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s benzoxazine ring structure makes it useful in the development of high-performance polymers and resins.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in coatings, adhesives, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The benzoxazine ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The amide group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)butanamide: Similar structure but with a butanamide group instead of propanamide.

    N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethanamide: Similar structure but with an ethanamide group.

    N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)pentanamide: Similar structure but with a pentanamide group.

Uniqueness

N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is unique due to its specific propanamide group, which can influence its reactivity and binding properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N,N-dimethyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14(2)12(16)7-8-15-10-5-3-4-6-11(10)18-9-13(15)17/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYQGLMBGGDDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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